molecular formula C7H15NO2S B12077338 Dihomomethionine CAS No. 19179-81-8

Dihomomethionine

Cat. No.: B12077338
CAS No.: 19179-81-8
M. Wt: 177.27 g/mol
InChI Key: FBWIRBFZWNIGJC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dihomomethionine can be synthesized through metabolic engineering in plants and bacteria. For instance, in Nicotiana benthamiana, the methionine chain elongation pathway is engineered to produce this compound by coexpressing specific genes .

Industrial Production Methods: Industrial production of this compound is still in the research phase, primarily focusing on optimizing metabolic pathways in host organisms like plants and bacteria. The goal is to achieve high yields and purity of the compound for potential commercial applications .

Chemical Reactions Analysis

Types of Reactions: Dihomomethionine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its conversion into other bioactive compounds.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or oxygen in the presence of catalysts.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride.

    Substitution: Substitution reactions often use halogenating agents or nucleophiles.

Major Products: One of the significant products formed from this compound is 4-methylthiobutyl glucosinolate (glucoraphanin), which is further converted into bioactive compounds with health-promoting properties .

Scientific Research Applications

Dihomomethionine has several applications in scientific research:

Mechanism of Action

Dihomomethionine exerts its effects through its role in the biosynthesis of glucosinolates. The compound undergoes chain elongation and subsequent conversion into glucoraphanin, which is then metabolized into bioactive compounds like sulforaphane. These compounds interact with various molecular targets and pathways, including the activation of detoxification enzymes and modulation of inflammatory responses .

Comparison with Similar Compounds

Properties

CAS No.

19179-81-8

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

2-amino-6-methylsulfanylhexanoic acid

InChI

InChI=1S/C7H15NO2S/c1-11-5-3-2-4-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)

InChI Key

FBWIRBFZWNIGJC-UHFFFAOYSA-N

Canonical SMILES

CSCCCCC(C(=O)O)N

Origin of Product

United States

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